molecular formula C8H5BrN2O2 B2619812 5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid CAS No. 1935388-99-0

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B2619812
CAS No.: 1935388-99-0
M. Wt: 241.044
InChI Key: KZWMMXCQNQCHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of pyridazine, which is a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid typically involves the bromination of pyrrolo[1,2-b]pyridazine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylate or ketone derivative .

Scientific Research Applications

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Properties

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-4-7(8(12)13)11-6(5)2-1-3-10-11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWMMXCQNQCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.